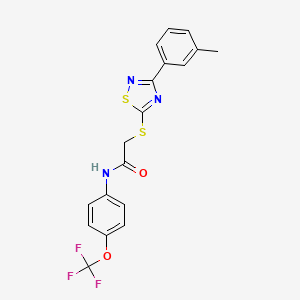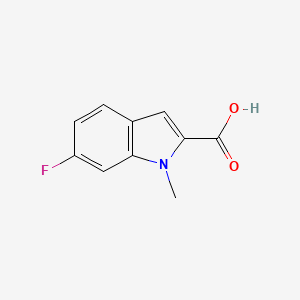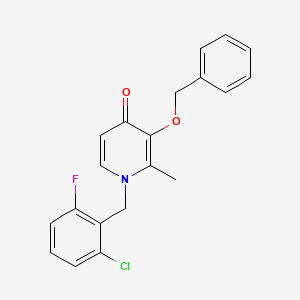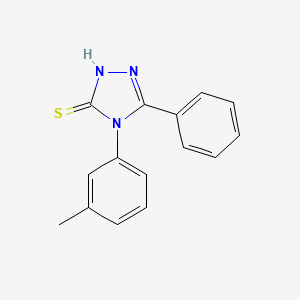
2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C18H14F3N3O2S2 and its molecular weight is 425.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analyses and Synthesis
The structural features of thiadiazole derivatives, including those similar to the compound , have been extensively studied. For instance, Boechat et al. (2011) described the crystal structures of two N-substituted acetamides, highlighting the intermolecular interactions such as hydrogen bonds and C-H···π interactions that generate 3-D arrays. These structural analyses are crucial for understanding the chemical behavior and potential reactivity of these compounds in biological systems (Boechat et al., 2011).
Anticancer and Antitumor Activities
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives for their anticancer and antitumor properties. For example, research by Hamama et al. (2013) explored the synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles, demonstrating promising antitumor and antioxidant activities (Hamama et al., 2013). Similarly, Shukla et al. (2012) designed and synthesized analogs of BPTES as glutaminase inhibitors, highlighting their potential in attenuating the growth of cancer cells in vitro and in vivo (Shukla et al., 2012).
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has also been explored. Baviskar et al. (2013) synthesized a new series of thiazolidin-4-one derivatives, assessing their antimicrobial activities against various pathogens. This research contributes to the understanding of the therapeutic potential of thiadiazole compounds in combating microbial infections (Baviskar et al., 2013).
Molecular Modeling and Drug Design
The application of molecular modeling techniques to thiadiazole derivatives has facilitated the identification of compounds with significant biological activities. The synthesis and pharmacological evaluation of these compounds as anti-inflammatory and analgesic agents have been guided by structure-based drug design, demonstrating their potential as novel therapeutic agents (Shkair et al., 2016).
properties
IUPAC Name |
2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S2/c1-11-3-2-4-12(9-11)16-23-17(28-24-16)27-10-15(25)22-13-5-7-14(8-6-13)26-18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNMDVBDHFCVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2731968.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2731969.png)



![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate](/img/structure/B2731978.png)

![3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine](/img/structure/B2731980.png)


![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2731983.png)


